molecular formula C12H20F2N2O2 B7437788 [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

カタログ番号 B7437788
分子量: 262.30 g/mol
InChIキー: MRCZMPZOULIZCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of the mutated EGFR, which is commonly found in NSCLC patients.

作用機序

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone selectively targets mutated EGFR by irreversibly binding to the ATP-binding site of the receptor. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to be highly selective for mutated EGFR, with minimal inhibition of wild-type EGFR, which is important for reducing toxicity.
Biochemical and Physiological Effects:
[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with mutated EGFR. In clinical trials, [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been shown to have a favorable safety profile, with the most common side effects being diarrhea, rash, and nausea. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has also been shown to have a lower incidence of interstitial lung disease compared to first-generation EGFR TKIs.

実験室実験の利点と制限

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has several advantages for lab experiments, including its high selectivity for mutated EGFR, which allows for the study of EGFR signaling pathways in NSCLC. However, [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has limitations in terms of its irreversible binding to EGFR, which makes it difficult to study the reversibility of EGFR inhibition.

将来の方向性

For [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone include the development of combination therapies, identification of biomarkers, and exploration of its use in other EGFR-mutated cancers.

合成法

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2-difluoroethanol to form 4-chloro-3-nitrobenzyl 2,2-difluoroethyl ether. This intermediate is then reacted with 2-azetidinone to form [3-(difluoromethoxy)azetidin-1-yl] 4-chloro-3-nitrobenzyl ether. The final step involves the reduction of the nitro group to form [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone.

科学的研究の応用

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation EGFR TKIs such as gefitinib and erlotinib. [3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone has also been shown to be effective in patients with central nervous system metastases, which is a common complication of NSCLC.

特性

IUPAC Name

[3-(difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-12(3-5-15(2)6-4-12)10(17)16-7-9(8-16)18-11(13)14/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZMPZOULIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C(=O)N2CC(C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。